molecular formula C16H12FN7O B12160499 N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12160499
M. Wt: 337.31 g/mol
InChI Key: HBGQBWFKWBNBOM-UHFFFAOYSA-N
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Description

N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluoro-substituted indazole ring and a tetrazole ring attached to a benzamide moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Benzamide: The final step involves coupling the fluoro-substituted indazole and the tetrazole derivative with a benzamide moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group (if present) on the benzamide moiety can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluoro group on the indazole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced derivatives of the benzamide moiety.

    Substitution: Substituted derivatives of the indazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other indazole and tetrazole derivatives:

    Similar Compounds: N-(4-chloro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, N-(4-bromo-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide.

    Uniqueness: The presence of the fluoro group and the specific arrangement of the indazole and tetrazole rings confer unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H12FN7O

Molecular Weight

337.31 g/mol

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12FN7O/c1-9-19-22-23-24(9)11-7-5-10(6-8-11)16(25)18-15-14-12(17)3-2-4-13(14)20-21-15/h2-8H,1H3,(H2,18,20,21,25)

InChI Key

HBGQBWFKWBNBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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